2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a methoxyphenyl group, a trifluoromethyl group, and a dihydropyridazinone core, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with trifluoromethyl hydrazine to form an intermediate, which is then cyclized to produce the final dihydropyridazinone compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, where reagents like halogens or nucleophiles replace these groups, forming new compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one include:
2-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(4-Methoxyphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.
2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-thione: The oxygen in the dihydropyridazinone core is replaced with sulfur, leading to altered chemical behavior.
The uniqueness of this compound lies in its combination of the methoxyphenyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11F3N2O2 |
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Molecular Weight |
272.22 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C12H11F3N2O2/c1-19-9-4-2-8(3-5-9)17-11(18)7-6-10(16-17)12(13,14)15/h2-5H,6-7H2,1H3 |
InChI Key |
KHTWEXMEVNCVPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(F)(F)F |
Origin of Product |
United States |
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